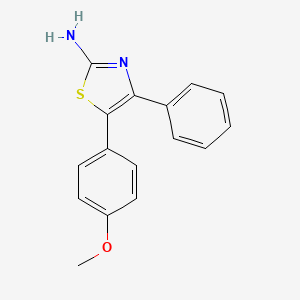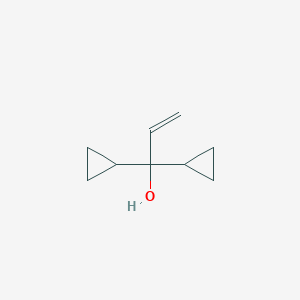![molecular formula C9H15ClN2O4 B11967687 N-[N-(Chloroacetyl)glycyl]-DL-valine CAS No. 94088-95-6](/img/structure/B11967687.png)
N-[N-(Chloroacetyl)glycyl]-DL-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[N-(Chloroacetyl)glycyl]-DL-valine is an organic compound with the molecular formula C9H15ClN2O4 It is a derivative of valine, an essential amino acid, and contains a chloroacetyl group attached to the glycine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[N-(Chloroacetyl)glycyl]-DL-valine typically involves the reaction of chloroacetyl chloride with glycine, followed by coupling with DL-valine. The reaction is carried out under alkaline conditions to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Chloroacetylation of Glycine: Glycine reacts with chloroacetyl chloride in the presence of a base such as sodium hydroxide to form N-(Chloroacetyl)glycine.
Coupling with DL-Valine: The N-(Chloroacetyl)glycine is then coupled with DL-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[N-(Chloroacetyl)glycyl]-DL-valine undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amide derivative.
Hydrolysis: Hydrolysis typically yields glycine and DL-valine as major products.
科学研究应用
N-[N-(Chloroacetyl)glycyl]-DL-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of N-[N-(Chloroacetyl)glycyl]-DL-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The glycine and valine moieties may also play a role in binding to specific sites on target molecules, influencing the compound’s overall biological activity.
相似化合物的比较
N-[N-(Chloroacetyl)glycyl]-DL-valine can be compared with other similar compounds, such as:
N-(Chloroacetyl)glycylglycine: Similar structure but lacks the valine moiety.
N-(Chloroacetyl)-DL-phenylalanine: Contains a phenylalanine moiety instead of valine.
N-(Chloroacetyl)-L-alanine: Contains an alanine moiety instead of valine.
The uniqueness of this compound lies in its specific combination of glycine and valine, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
94088-95-6 |
|---|---|
分子式 |
C9H15ClN2O4 |
分子量 |
250.68 g/mol |
IUPAC 名称 |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H15ClN2O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16) |
InChI 键 |
BKNMSZCXSKJYBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967607.png)




![N-(4-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11967648.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967669.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967682.png)

![(3Z)-1-allyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11967697.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B11967702.png)
![3-{(E)-[(4-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11967704.png)
